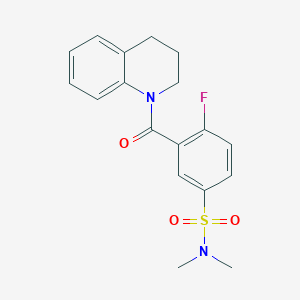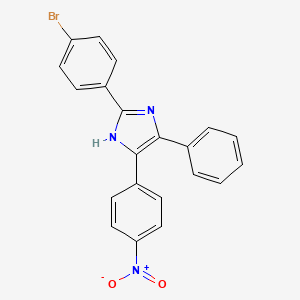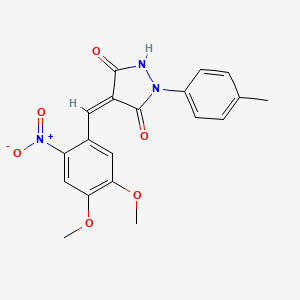
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide, also known as QCF, is a chemical compound that has been widely used in scientific research. It belongs to the class of quinoline-based sulfonamides and has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves inhibition of carbonic anhydrase enzymes, which are involved in the regulation of pH and ion balance in the body. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide binds to the active site of carbonic anhydrase and inhibits its activity, leading to a decrease in the production of bicarbonate ions. This results in a decrease in pH and an increase in acidity, which can lead to cell death.
Biochemical and Physiological Effects:
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has also been shown to affect the activity of enzymes involved in the metabolism of drugs and xenobiotics.
実験室実験の利点と制限
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide also has some limitations. It is not very water-soluble, which can limit its use in certain assays. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been shown to exhibit some toxicity in certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several possible future directions for the study of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide. One area of research could focus on the development of more water-soluble derivatives of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide, which could expand its use in various assays. Another area of research could focus on the development of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide-based therapeutics for the treatment of various diseases. Finally, more research could be done to elucidate the precise mechanism of action of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide and its effects on various biological processes.
合成法
The synthesis of 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves the condensation of 3,4-dihydro-1(2H)-quinolinone with 4-fluoro-N,N-dimethylbenzenesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide.
科学的研究の応用
3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In addition, 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has been used as a pharmacological tool to study the role of sulfonamides in various biological processes.
特性
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-20(2)25(23,24)14-9-10-16(19)15(12-14)18(22)21-11-5-7-13-6-3-4-8-17(13)21/h3-4,6,8-10,12H,5,7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSYPVRXYRGAOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(butyrylamino)(2-methoxyphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4921673.png)
![N'-(3-methoxypropyl)-N-methyl-N-[3-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4921687.png)

![N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4921694.png)

![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921712.png)
![N-isobutyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4921719.png)

![N-(2-{[2-(2,3-dichlorophenoxy)ethyl]amino}-2-oxoethyl)-2-fluorobenzamide](/img/structure/B4921739.png)
![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)

